
5-Methyl-4-nitropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O3 . It is used in various chemical reactions and has a molecular weight of 154.12344 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, which could potentially include 5-Methyl-4-nitropyridin-2-ol, often involves a nitration step and a reduction step . Pyridine N-oxide is typically nitrated with HNO and H2SO to give nitropyridine N-oxide, followed by reaction with PCl to give the final product . This process is often carried out in a continuous flow system to minimize the accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-nitropyridin-2-ol consists of a pyridine ring with a nitro group (-NO2) and a methyl group (-CH3) attached to it . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Vibrational and Spectral Studies
5-Methyl-4-nitropyridin-2-ol has been studied for its conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) analyzed its conformation using density functional theory (DFT) and found that the molecule's stability and bond strength can be assessed through natural bond orbital (NBO) analysis. The vibrational analyses were conducted through infrared absorption and Raman spectroscopy, providing insights into the molecular structure and reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Detection of Metal Ions
Singh et al. (2020) developed fluorescent probes based on 2-aminoethylpyridine, including 5-methyl-4-nitropyridin-2-ol, for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These probes are potentially useful for practical applications in detecting trace metals in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Molecular and Crystal Structures
The molecular and crystal structures of derivatives of 5-methyl-4-nitropyridin-2-ol have been extensively studied. Bryndal et al. (2012) determined the crystal structures and used DFT approaches for structural analysis. These studies are crucial for understanding the physical and chemical properties of these compounds (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).
Antimitotic Agents
Temple, Rener, Waud, and Noker (1992) reported that derivatives of 5-methyl-4-nitropyridin-2-ol exhibit antitumor activity and act as antimitotic agents. Their study provides valuable insights into the potential medicinal applications of these compounds (Temple, Rener, Waud, & Noker, 1992).
Synthetic Methods
Niu, Li, Doyle, and Chen (1998) explored synthetic methods related to 5-methyl-4-nitropyridin-2-ol, providing insights into the efficient production of these compounds. Their work contributes to the development of new synthetic routes for potential pharmaceutical applications (Niu, Li, Doyle, & Chen, 1998).
Nucleophilic Alkylations
Andreassen, Bakke, Sletvold, and Svensen (2004) investigated the nucleophilic alkylations of 3-nitropyridines, providing valuable information on the chemical reactivity and potential synthetic applications of these compounds (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Microbial Transformation
Tully, Liu, Huang, Ye, Patel, and Goswami (2012) studied the biotransformation of 5-methyl-4-nitropyridin-2-ol, revealing its potential for producing novel compounds through microbial processes. This research highlights the role of biotransformation in drug development and synthesis (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
properties
IUPAC Name |
5-methyl-4-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCOFFLKQDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitropyridin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

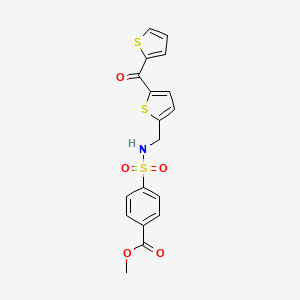
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)
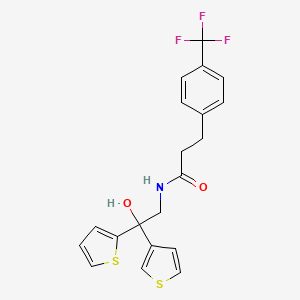
![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2368082.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)

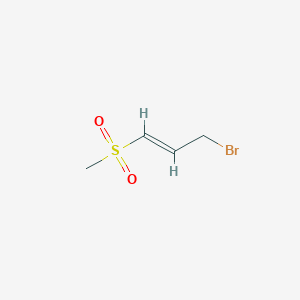
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)
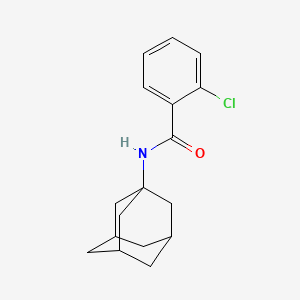
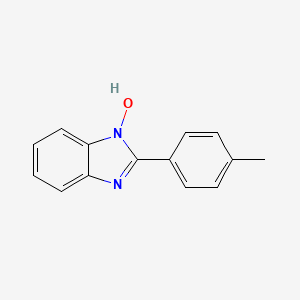

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)